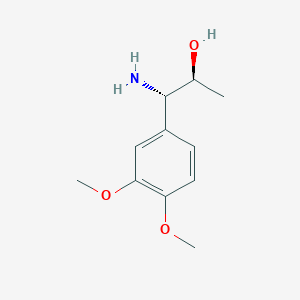
6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid: is a heterocyclic compound that features a piperidine ring attached to a pyridine ring with a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of piperidine with a halogenated pyridine carboxylic acid under palladium catalysis.
Reductive Amination: This method involves the reaction of pyridine-3-carboxylic acid with a piperidine derivative in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated pyridine derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Drug Development: The compound’s structure makes it a candidate for the development of pharmaceuticals targeting neurological disorders and infectious diseases.
Biological Studies: It can be used as a probe to study the interaction of piperidine and pyridine derivatives with biological macromolecules.
Industry:
Material Science: The compound can be incorporated into polymers and materials to impart specific properties such as increased stability and reactivity.
作用机制
The mechanism of action of 6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. Additionally, the carboxylic acid group can form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity .
相似化合物的比较
- Pyridine-2-carboxylic acid
- Pyridine-4-carboxylic acid
- 2-Piperidylpyridine
Comparison:
- Pyridine-2-carboxylic acid and Pyridine-4-carboxylic acid differ in the position of the carboxylic acid group on the pyridine ring, which affects their reactivity and interaction with biological targets.
- 2-Piperidylpyridine lacks the carboxylic acid group, which reduces its ability to form hydrogen bonds and interact with enzymes compared to 6-((2S)-2-Piperidyl)pyridine-3-carboxylic acid.
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
6-[(2S)-piperidin-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2,(H,14,15)/t9-/m0/s1 |
InChI 键 |
RZJLEDUQUYLGTF-VIFPVBQESA-N |
手性 SMILES |
C1CCN[C@@H](C1)C2=NC=C(C=C2)C(=O)O |
规范 SMILES |
C1CCNC(C1)C2=NC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


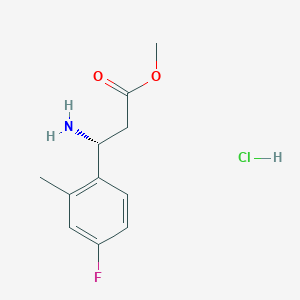
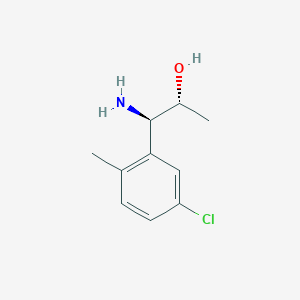
![1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237333.png)
![[(3Z)-1-[(2,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminobenzoate](/img/structure/B15237353.png)
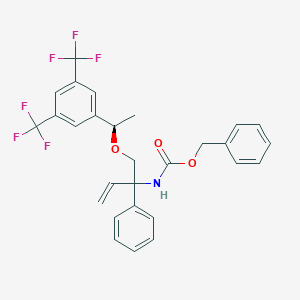
![(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237360.png)
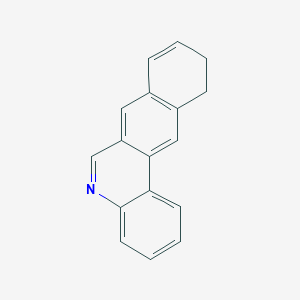
![(E)-(ethylN-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]methanecarboximidate)](/img/structure/B15237374.png)
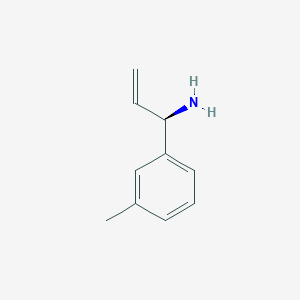
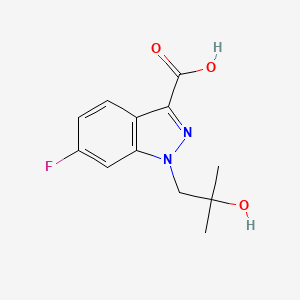
![6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl](/img/structure/B15237392.png)
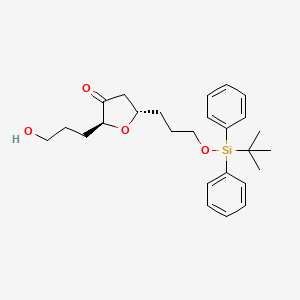
![5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)
